molecular formula C4H8N2O4 B14503890 Methyl (2-nitroethyl)carbamate CAS No. 63656-17-7

Methyl (2-nitroethyl)carbamate

Cat. No.: B14503890
CAS No.: 63656-17-7
M. Wt: 148.12 g/mol
InChI Key: SHRICVYINLOFHY-UHFFFAOYSA-N
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Description

Methyl (2-nitroethyl)carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-nitroethyl)carbamate can be synthesized through several methods. One common route involves the reaction of 2-nitroethanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the reaction of 2-nitroethanol with methyl chloroformate in the presence of a base such as triethylamine. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial production may also involve purification steps such as distillation and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-nitroethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives with varying degrees of oxidation.

    Reduction: Aminoethyl carbamate derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl (2-nitroethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for amines.

    Industry: Utilized in the production of polymers and resins, as well as in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of methyl (2-nitroethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The nitro group can also participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another carbamate ester with similar chemical properties but different applications.

    Methyl carbamate: A simpler carbamate ester used in different industrial applications.

    Phenyl carbamate: A carbamate derivative with an aromatic ring, used in pharmaceuticals and agrochemicals.

Uniqueness

Methyl (2-nitroethyl)carbamate is unique due to the presence of both a nitro group and a carbamate group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

CAS No.

63656-17-7

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

methyl N-(2-nitroethyl)carbamate

InChI

InChI=1S/C4H8N2O4/c1-10-4(7)5-2-3-6(8)9/h2-3H2,1H3,(H,5,7)

InChI Key

SHRICVYINLOFHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC[N+](=O)[O-]

Origin of Product

United States

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